2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-bromo-4-chloroaniline in an equimolar ratio . The reaction conditions include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound acts as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways . Molecular docking studies have identified potential binding sites and provided insights into the compound’s mechanism of action .
Comparison with Similar Compounds
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol is unique due to its specific structural features, such as the presence of both bromine and chlorine atoms on the aromatic ring . Similar compounds include:
2-bromo-4’-methylpropiophenone: Used as an intermediate in organic synthesis and has similar bromine and methyl substitutions.
2-bromo-4-chlorophenol: Shares the bromine and chlorine substitutions but lacks the imino and methyl groups.
These structural differences contribute to variations in their chemical reactivity and biological activity, making this compound a distinct compound with unique properties .
Properties
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-4-13(12(15)6-9)17-8-10-7-11(16)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFOSXTAAHXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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